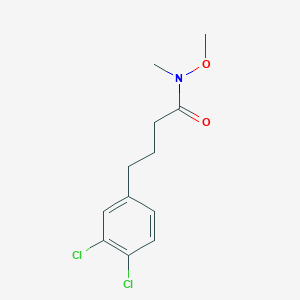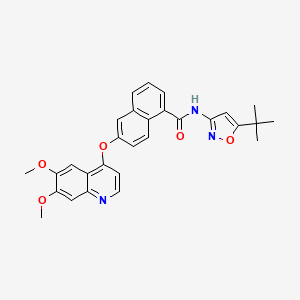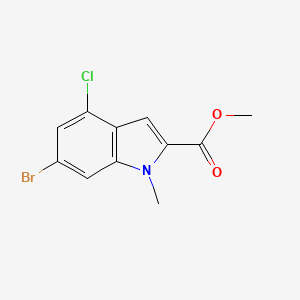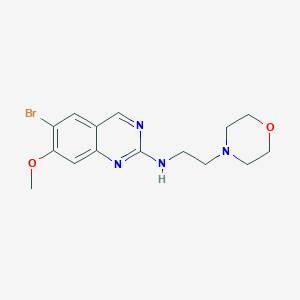![molecular formula C42H53N6O8P B13886677 N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide has potential applications as a drug candidate. Its ability to modulate specific biological pathways can be harnessed to develop treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mecanismo De Acción
The mechanism of action of N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide shares similarities with other purine derivatives and nucleoside analogs.
- Compounds such as adenosine, guanosine, and their synthetic analogs exhibit similar structural features and biological activities.
Uniqueness
What sets N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide apart is its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and enables unique chemical reactivity.
Propiedades
Fórmula molecular |
C42H53N6O8P |
|---|---|
Peso molecular |
800.9 g/mol |
Nombre IUPAC |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O8P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(56-57(53-9)48(27(3)4)28(5)6)35(55-36)24-54-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50) |
Clave InChI |
ZPHYBBFOEAOOMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)



![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)




![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)



